molecular formula C21H22F2N2O2 B11508264 2-(2,4-difluorophenoxy)-N-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]acetamide

2-(2,4-difluorophenoxy)-N-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B11508264
M. Wt: 372.4 g/mol
InChI Key: YZYDSXGJSSYZJX-UHFFFAOYSA-N
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Description

2-(2,4-difluorophenoxy)-N-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]acetamide is a synthetic organic compound characterized by its unique structural components, including a difluorophenoxy group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenoxy)-N-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Ethyl and Methyl Groups: The indole derivative is then alkylated using ethyl and methyl halides in the presence of a base such as potassium carbonate.

    Synthesis of the Difluorophenoxy Acetamide: The difluorophenoxy acetamide is prepared by reacting 2,4-difluorophenol with chloroacetyl chloride in the presence of a base like triethylamine.

    Coupling Reaction: The final step involves coupling the indole derivative with the difluorophenoxy acetamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl group of the acetamide using reducing agents such as lithium aluminum hydride.

    Substitution: The difluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced acetamide derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 2-(2,4-difluorophenoxy)-N-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]acetamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding, due to its structural similarity to biologically active molecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenoxy)-N-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluorophenoxy group could enhance binding affinity, while the indole moiety might facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-difluorophenyl)pyridine: Similar in having a difluorophenyl group but differs in the core structure.

    N-(2-(1H-indol-3-yl)ethyl)acetamide: Shares the indole and acetamide components but lacks the difluorophenoxy group.

Uniqueness

2-(2,4-difluorophenoxy)-N-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]acetamide is unique due to the combination of its difluorophenoxy and indole groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

Molecular Formula

C21H22F2N2O2

Molecular Weight

372.4 g/mol

IUPAC Name

2-(2,4-difluorophenoxy)-N-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C21H22F2N2O2/c1-3-14-5-4-6-17-16(13(2)25-21(14)17)9-10-24-20(26)12-27-19-8-7-15(22)11-18(19)23/h4-8,11,25H,3,9-10,12H2,1-2H3,(H,24,26)

InChI Key

YZYDSXGJSSYZJX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=C(N2)C)CCNC(=O)COC3=C(C=C(C=C3)F)F

Origin of Product

United States

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